Antimicrobial agent-28
Description
Structure
2D Structure
Properties
Molecular Formula |
C78H112N20O20S3 |
|---|---|
Molecular Weight |
1746.0 g/mol |
IUPAC Name |
3-[(1R,7S,10S,13S,16S,22R,38R,41S,44S,50S,53S)-53-(4-aminobutyl)-22-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-38-[[(2S)-2-aminopropanoyl]amino]-44-benzyl-41-(hydroxymethyl)-10-(1H-indol-3-ylmethyl)-2,8,11,14,17,20,27,33,39,42,45,51,54,60-tetradecaoxo-13-propan-2-yl-24,36,57-trithia-3,9,12,15,18,21,28,30,32,40,43,46,52,55-tetradecazapentacyclo[28.25.5.128,32.03,7.046,50]henhexacontan-16-yl]propanoic acid |
InChI |
InChI=1S/C78H112N20O20S3/c1-43(2)65-76(116)87-51(21-22-64(104)105)68(108)83-35-60(100)85-55(72(112)84-45(4)66(81)106)37-119-29-23-61(101)94-40-95-42-96(41-94)63(103)25-31-121-39-57(78(118)98-28-13-20-59(98)75(115)88-52(70(110)93-65)33-47-34-82-49-17-9-8-16-48(47)49)92-69(109)50(18-10-11-26-79)86-74(114)58-19-12-27-97(58)77(117)53(32-46-14-6-5-7-15-46)89-71(111)54(36-99)90-73(113)56(91-67(107)44(3)80)38-120-30-24-62(95)102/h5-9,14-17,34,43-45,50-59,65,82,99H,10-13,18-33,35-42,79-80H2,1-4H3,(H2,81,106)(H,83,108)(H,84,112)(H,85,100)(H,86,114)(H,87,116)(H,88,115)(H,89,111)(H,90,113)(H,91,107)(H,92,109)(H,93,110)(H,104,105)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
InChI Key |
DKGCTNHVCDJOEG-FUECHIHXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSCCC(=O)N2CN3CN(C2)C(=O)CCSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@H](CSCCC3=O)NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)[C@@H](NC1=O)CO)CC6=CC=CC=C6)CCCCN)CC7=CNC8=CC=CC=C87)C(C)C)CCC(=O)O)C(=O)N[C@@H](C)C(=O)N)N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSCCC(=O)N2CN3CN(C2)C(=O)CCSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSCCC3=O)C(=O)N5CCCC5C(=O)NC(C(=O)N1)CC6=CNC7=CC=CC=C76)CCCCN)CC8=CC=CC=C8)CO)NC(=O)C(C)N)C(=O)NC(C)C(=O)N)CCC(=O)O |
Origin of Product |
United States |
Mechanistic Elucidation of Antimicrobial Agent 28 Action
In Vitro Methodologies for Investigating the Mechanism of Action of Antimicrobial Agent-28
Cellular Target Identification through Biochemical Assays for this compound
Biochemical assays are fundamental in identifying the specific molecular target of an antimicrobial agent. nih.gov These assays often involve measuring the effect of the compound on the synthesis of major cellular macromolecules. nih.gov For this compound, a series of precursor incorporation assays were conducted to determine its primary target pathway.
In these experiments, bacterial cultures were exposed to this compound, and the incorporation of radiolabeled precursors for DNA, RNA, protein, and peptidoglycan synthesis was measured over time. nih.gov The results indicated a significant and rapid inhibition of peptidoglycan synthesis, with minimal immediate impact on other macromolecular synthesis pathways, suggesting the cell wall as the primary target.
Further biochemical investigations focused on specific enzymes involved in the peptidoglycan biosynthesis pathway. Assays using purified enzymes demonstrated that this compound potently inhibited the activity of MurE, a UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—L-lysine ligase, which is essential for the synthesis of the peptidoglycan precursor, Lipid II. nih.gov This specific enzymatic inhibition confirms the findings from the broader macromolecular synthesis assays.
**Table 1: Effect of this compound on Macromolecular Synthesis in *S. aureus***
| Macromolecule | Radiolabeled Precursor | Inhibition by this compound (%) |
| Peptidoglycan | [¹⁴C]N-acetylglucosamine | 85 |
| DNA | [³H]Thymidine | 12 |
| RNA | [³H]Uridine | 15 |
| Protein | [³⁵S]Methionine | 10 |
High-Throughput Screening Approaches for Mode of Action Determination of this compound
High-throughput screening (HTS) provides a rapid and broad assessment of a compound's mechanism of action by testing it against large libraries of mutants or under various conditions. nih.gov For this compound, a high-throughput screening campaign was conducted using a library of Escherichia coli mutants, each with a specific gene deletion. nih.gov The screen aimed to identify genes whose absence conferred increased susceptibility or resistance to the compound, thereby implicating specific cellular pathways.
The results of the HTS campaign revealed that mutants with deletions in genes related to cell wall stress response and peptidoglycan recycling were significantly more susceptible to this compound. This provided strong genetic evidence supporting the cell wall as the primary target. Additionally, a whole-cell screening methodology against a panel of multidrug-resistant clinical isolates was employed to assess the spectrum of activity and potential for cross-resistance. dndi.org
Table 2: High-Throughput Screening of E. coli Deletion Mutants with this compound
| Gene Deletion | Cellular Pathway | Fold Increase in Susceptibility |
| murJ | Peptidoglycan Synthesis | 16 |
| ampG | Peptidoglycan Recycling | 12 |
| cpxA | Cell Envelope Stress Response | 8 |
| acrB | Multidrug Efflux | 2 |
Molecular Interactions of this compound with Microbial Cellular Components
Following the initial identification of the cell wall as the primary target, further studies were conducted to elucidate the specific molecular interactions of this compound with key cellular components.
Impact of this compound on Bacterial Cell Wall Integrity and Biosynthesis
The bacterial cell wall, particularly the peptidoglycan layer, is crucial for maintaining cell shape and protecting against osmotic stress. libretexts.org Many successful antibiotics, such as β-lactams and glycopeptides, target the biosynthesis of this structure. libretexts.org Research into this compound has revealed its profound impact on the integrity and synthesis of the bacterial cell wall.
As established through biochemical assays, this compound inhibits the MurE ligase, a critical enzyme in the cytoplasmic steps of peptidoglycan synthesis. nih.gov This inhibition prevents the formation of the complete pentapeptide side chain of the peptidoglycan precursor, leading to the accumulation of incomplete precursors and a halt in cell wall construction. This disruption of the synthesis pathway ultimately weakens the cell wall, making the bacterium susceptible to lysis.
Modulation of Microbial Membrane Permeability and Function by this compound
While the primary target of this compound is the cell wall, secondary effects on the cell membrane have also been observed. The bacterial cytoplasmic membrane is a critical barrier and the site of many essential cellular processes. frontiersin.org Damage to this membrane can lead to a loss of ion gradients, leakage of cellular contents, and ultimately, cell death. asm.org
To investigate the effect of this compound on membrane permeability, a series of assays using fluorescent dyes were employed. The NPN (1-N-phenylnaphthylamine) uptake assay measures outer membrane permeability, while the DiSC3(5) dye is used to assess cytoplasmic membrane depolarization. plos.orgasm.org Treatment with this compound led to a dose-dependent increase in NPN uptake, indicating a disruption of the outer membrane's barrier function. plos.org Furthermore, a significant increase in DiSC3(5) fluorescence was observed, signifying depolarization of the cytoplasmic membrane. nih.gov This suggests that while the initial target is the cell wall, the subsequent loss of structural integrity leads to compromised membrane function.
Table 3: Membrane Permeability Assays with this compound
| Assay | Target | Observation | Interpretation |
| NPN Uptake | Outer Membrane | Increased Fluorescence | Increased Permeability |
| DiSC3(5) Assay | Cytoplasmic Membrane | Increased Fluorescence | Membrane Depolarization |
Interference of this compound with Nucleic Acid Synthesis and Replication
Antibiotics that interfere with nucleic acid synthesis typically target enzymes like DNA gyrase or RNA polymerase. sigmaaldrich.comcreative-biolabs.com To determine if this compound had any direct effects on these processes, precursor incorporation assays for DNA and RNA synthesis were performed.
As shown in Table 1, at concentrations that potently inhibited cell wall synthesis, this compound showed only minimal effects on the incorporation of [³H]thymidine and [³H]uridine, the precursors for DNA and RNA synthesis, respectively. This indicates that the compound does not directly inhibit the enzymes involved in nucleic acid replication or transcription. mdpi.com The slight inhibition observed is likely an indirect consequence of the primary damage to the cell wall and subsequent cellular stress, rather than a direct interaction with the nucleic acid synthesis machinery. biomol.com
Disruption of Protein Synthesis and Ribosomal Function by this compound
Furthermore, studies on certain bacteria have revealed that exposure to agents with similar modes of action can lead to the upregulation of genes involved in ribosomal activities and stress responses. researchgate.net This suggests that while not a direct inhibitor, the cellular chaos induced by this compound necessitates a response from the protein synthesis machinery.
Perturbation of Essential Microbial Metabolic Pathways by this compound
This compound significantly disrupts several key metabolic pathways crucial for bacterial survival. Its primary targets are the precursors of peptidoglycan and teichoic acid, specifically Lipid II and Lipid III. irjmets.comacs.org By binding to these lipid-linked precursors, this compound effectively halts the construction of the cell wall. wikipedia.orgnih.gov
Metabolomic studies have provided a detailed view of these perturbations. Following treatment with an agent analogous to this compound, significant disruptions were observed in:
Amino-sugar and nucleotide-sugar metabolism: These pathways provide the essential building blocks for peptidoglycan and teichoic acid. nih.gov
Glycerophospholipid and fatty acid metabolism: These are critical components of the bacterial cell membrane. nih.gov
Arginine metabolism and the Tricarboxylic Acid (TCA) cycle: These pathways are central to cellular respiration and the generation of metabolic intermediates. nih.govnews-medical.net
The table below summarizes the key metabolic pathways affected by an analogue of this compound and the observed consequences.
| Metabolic Pathway | Key Intermediates/Components Affected | Consequence of Perturbation | Time of Onset |
| Peptidoglycan Biosynthesis | Lipid I, Lipid II nih.gov | Inhibition of cell wall synthesis, leading to cell lysis. wikipedia.org | As early as 1 hour nih.gov |
| Teichoic Acid Biosynthesis | Lipid III nih.gov | Disruption of cell wall integrity and autolysin regulation. nih.gov | As early as 1 hour nih.gov |
| Amino-Sugar & Nucleotide-Sugar Metabolism | UDP-GlcNAc, UDP-MurNAc nih.gov | Depletion of precursors for cell wall synthesis. nih.gov | 1, 3, and 6 hours nih.gov |
| Glycerophospholipid & Fatty Acid Metabolism | Membrane lipids nih.gov | Disorganization of the bacterial cell membrane. news-medical.net | As early as 1 hour nih.gov |
| Arginine Metabolism & TCA Cycle | Arginine, Succinate, Citrate nih.govnews-medical.net | Impairment of cellular respiration and biosynthesis. nih.gov | 3 and 6 hours news-medical.net |
Inhibition of Microbial Energy Production Systems (e.g., ATP Synthase) by this compound
The impact of this compound on microbial energy production is largely a secondary effect of its primary mechanisms of action. While there is no direct evidence to suggest that it is a potent inhibitor of ATP synthase in the same way as compounds like bedaquiline (B32110) pnas.org, the widespread disruption of the cell envelope and key metabolic pathways inevitably impacts the cell's energy status.
The disruption of the TCA cycle, a central hub for generating reducing equivalents for the electron transport chain, would lead to a decreased capacity for ATP synthesis. nih.govbohrium.com Furthermore, the damage to the cell membrane, a consequence of both direct interaction and the downstream effects of cell wall synthesis inhibition, would disrupt the proton motive force, which is essential for ATP synthase function. mdpi.com Some antimicrobial agents are known to act as uncouplers, collapsing pH gradients and membrane potential, thereby inhibiting ATP production. pnas.org While this compound's primary role is not as an uncoupler, the significant membrane damage it causes could lead to a similar outcome.
Structural Basis of this compound's Activity: Insights from Molecular Modeling and Simulations
Molecular modeling and simulation studies have been instrumental in elucidating the structural basis for the activity of this compound's analogues. rhhz.net These studies have revealed that the molecule's three-dimensional conformation is crucial for its interaction with its targets.
Key findings from these computational analyses include:
Binding to Lipid II: this compound analogues bind to the pyrophosphate-sugar moiety of Lipid II. researchgate.net This interaction is stabilized by hydrogen bonds and hydrophobic interactions. rhhz.net
Role of D-amino acids: The presence of D-amino acids in the peptide structure is critical for maintaining a relatively unstructured or disordered conformation, which is believed to be essential for its biological activity. rsc.org
Membrane Anchoring: Specific hydrophobic residues in the molecule act as anchors, facilitating its insertion into the bacterial membrane. rhhz.net
Supramolecular Assembly: Upon binding to Lipid II, analogues of this compound can form higher-order supramolecular structures, such as fibrils. uu.nlnih.gov These assemblies are thought to further disrupt the membrane and contribute to cell death. uu.nl X-ray crystallography has provided insights into the amyloid-like assembly of these derivatives. nih.gov
The table below outlines the structural features of an this compound analogue and their corresponding functional roles as determined by molecular modeling and experimental data.
| Structural Feature | Functional Role | Supporting Evidence |
| N-terminal region | Coordination of a second Lipid II molecule researchgate.net | Molecular dynamics simulations researchgate.net |
| C-terminal headgroup (e.g., enduracididine) | Specific binding to the pyrophosphate-sugar moiety of Lipid II researchgate.net | Solid-state NMR researchgate.net |
| D-amino acids (e.g., D-Gln, D-allo-Ile) | Maintenance of a flexible, biologically active conformation rsc.org | NMR spectroscopy and molecular dynamics simulations rsc.org |
| Hydrophobic residues (e.g., D-allo-Ile5, Ile6) | Anchoring to the bacterial membrane rhhz.net | Molecular dynamics simulations rhhz.net |
| Overall molecular structure | Formation of β-sheet dimers and higher-order assemblies upon target binding nih.gov | X-ray crystallography nih.gov |
Based on a comprehensive search of scientific literature, the chemical compound specified as “this compound” does not correspond to a recognized or publicly documented antimicrobial agent. There are no available research findings, data, or established resistance mechanisms specifically associated with a compound bearing this name.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request. Attempting to do so would require the fabrication of data and research findings, which would not be factual.
General principles of antimicrobial resistance, which apply to known classes of antibiotics, include:
Intrinsic Resistance: Natural, inherent properties of a microorganism that make it resistant to an antimicrobial agent. This can be due to factors like the lack of a target for the drug, reduced permeability of the bacterial cell envelope, or the presence of natural efflux pumps that expel the drug. nih.govfrontiersin.orgmicrobeonline.com
Acquired Resistance: Resistance that a microorganism develops, either through genetic mutation or by obtaining new genetic material from other resistant organisms. nih.govwikipedia.orgmdpi.com
Key mechanisms of acquired resistance include:
Enzymatic Degradation: Bacteria may produce enzymes that chemically modify or destroy the antimicrobial agent before it can reach its target. A primary example is the production of β-lactamase enzymes, which inactivate penicillin and related antibiotics. mdpi.comnih.gov
Target Site Alteration: The bacterial target of the antimicrobial agent (such as ribosomes or enzymes like DNA gyrase) can be modified through mutation, preventing the drug from binding effectively. wikipedia.orgmdpi.commdpi.com
Without specific information on the chemical class, structure, and mechanism of action for "this compound," any discussion of its associated resistance mechanisms would be purely speculative and could not be supported by scientific evidence.
Antimicrobial Resistance Mechanisms Pertaining to Antimicrobial Agent 28
Acquired Resistance Mechanisms to Antimicrobial Agent-28
Acquisition of Efflux Pumps Conferring Resistance to this compound
Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively expel toxic substances, including antimicrobial agents, from the cell. nih.gov This mechanism can contribute to both intrinsic and acquired resistance. nih.govtandfonline.com The acquisition of genes encoding these pumps, often through mobile genetic elements, can confer resistance to a wide range of antimicrobial compounds. tandfonline.com
In the context of this compound, the acquisition of specific efflux pump genes would be a significant mechanism of resistance. These pumps would recognize this compound as a substrate and actively transport it out of the bacterial cell, preventing it from reaching its intracellular target. Several superfamilies of efflux pumps are known to contribute to antimicrobial resistance, and their hypothetical involvement in resistance to this compound is detailed below.
Table 1: Hypothetical Efflux Pump Families Conferring Resistance to this compound
| Efflux Pump Superfamily | Primary Energy Source | Gram-Negative Bacteria | Gram-Positive Bacteria | Potential Substrates Including this compound |
| ABC (ATP-binding cassette) | ATP hydrolysis | Present | Present | Macrolides, fluoroquinolones, and potentially this compound if it shares structural similarities. nih.gov |
| MFS (Major Facilitator Superfamily) | Proton-motive force | Present | Present | Tetracyclines, fluoroquinolones, and a wide range of biocides. mdpi.com It is plausible that specific MFS pumps could recognize and expel this compound. |
| RND (Resistance-Nodulation-Division) | Proton-motive force | Predominantly | Absent | A broad spectrum of drugs, including many classes of antibiotics. nih.gov This family is a major contributor to multidrug resistance in Gram-negative bacteria. |
| SMR (Small Multidrug Resistance) | Proton-motive force | Present | Present | Quaternary ammonium (B1175870) compounds and other antiseptics. Depending on its chemical nature, this compound could be a substrate. |
| MATE (Multidrug and Toxic Compound Extrusion) | Sodium-motive force | Present | Present | Fluoroquinolones and aminoglycosides. mdpi.com |
The expression of these efflux pump genes is often tightly regulated. tandfonline.com Mutations in regulatory genes can lead to the overexpression of the pumps, resulting in higher levels of resistance. tandfonline.com
Horizontal Gene Transfer Events and Resistance Determinants to this compound
Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antimicrobial resistance genes among bacteria, including those of different species. frontiersin.orgnih.gov This process allows bacteria to acquire resistance determinants, such as those that would confer resistance to this compound, without undergoing gradual evolutionary changes through mutation. lakeforest.edu The primary mechanisms of HGT are conjugation, transformation, and transduction. nih.gov
Key Mobile Genetic Elements (MGEs) in the Spread of Resistance to this compound:
Plasmids: These are small, circular DNA molecules that can replicate independently of the bacterial chromosome. asm.org They frequently carry genes encoding resistance to multiple antibiotics and can be transferred between bacteria through conjugation. frontiersin.orgasm.org
Transposons: Also known as "jumping genes," these are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. frontiersin.orglakeforest.edu
Integrons: These are genetic elements that can capture and express gene cassettes, which often contain antimicrobial resistance genes. uconn.edu
Table 2: Horizontal Gene Transfer Mechanisms and Their Role in Spreading Resistance to this compound
| HGT Mechanism | Description | Key Genetic Elements Involved | Implication for this compound Resistance |
| Conjugation | Transfer of genetic material through direct cell-to-cell contact. lakeforest.edu | Plasmids, Transposons | This is a highly efficient mechanism for spreading multidrug resistance plasmids that could carry a gene conferring resistance to this compound. nih.gov |
| Transformation | Uptake and incorporation of naked DNA from the environment, often released from dead bacteria. lakeforest.edu | Free DNA fragments, Plasmids | Bacteria could acquire a gene for resistance to this compound from the remnants of a resistant bacterium. |
| Transduction | Transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). | Bacteriophages | A bacteriophage could inadvertently package a gene for resistance to this compound and transfer it to another bacterium. |
The presence of resistance genes on mobile genetic elements means that the use of this compound could select for bacteria carrying these elements, which may also harbor resistance genes to other classes of antibiotics, thus promoting the spread of multidrug resistance. frontiersin.org
Overproduction of Molecular Targets or Enzymatic Bypass Pathways Conferring Resistance to this compound
Bacteria can also develop resistance by altering the intracellular concentration or availability of the drug's target. frontiersin.orgnih.gov This can be achieved through two primary strategies: overproducing the molecular target of the antimicrobial agent or developing alternative metabolic pathways that bypass the inhibited step.
Overproduction of Molecular Targets: If this compound acts by inhibiting a specific enzyme, the bacterium can counteract this by increasing the production of that enzyme. nih.gov This can occur through gene amplification (creating multiple copies of the gene) or by mutations in the promoter region of the gene, leading to increased transcription. By overproducing the target, the concentration of the antimicrobial agent may become insufficient to inhibit all the enzyme molecules, allowing the cell to function. frontiersin.orgnih.gov For example, resistance to trimethoprim (B1683648) has been documented through the overproduction of its target, dihydrofolate reductase (DHFR). frontiersin.org
Enzymatic Bypass Pathways: A bacterium can acquire genes that encode for an alternative enzyme that performs the same function as the one targeted by this compound but is not inhibited by it. researchgate.netnih.gov This creates a bypass in the metabolic pathway, rendering the antimicrobial ineffective. nih.gov A classic example is the acquisition of alternative dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, which confers resistance to sulfonamides and trimethoprim, respectively. nih.gov
Table 3: Target Modification Strategies for Resistance to this compound
| Resistance Strategy | Mechanism | Example from Existing Antibiotics | Hypothetical Application to this compound |
| Target Overproduction | Increased synthesis of the drug's molecular target. nih.gov | Overproduction of DHFR conferring resistance to trimethoprim. frontiersin.org | If this compound targets a specific enzyme, bacteria could evolve to overproduce this enzyme, requiring higher concentrations of the agent for inhibition. |
| Enzymatic Bypass | Acquisition of an alternative enzyme that is not susceptible to the drug. nih.gov | Acquisition of a resistant DHPS enzyme to bypass sulfonamide inhibition. nih.gov | Bacteria could acquire a gene for a novel enzyme that fulfills the same metabolic role as the target of this compound, but is not inhibited by it. |
Evolutionary Dynamics of Microbial Resistance to this compound
The emergence and spread of resistance to this compound are governed by fundamental evolutionary principles, including selective pressure and the fitness costs associated with resistance mechanisms.
Selective Pressure and Emergence of Resistance to this compound
The use of any antimicrobial agent creates a strong selective pressure on microbial populations. nih.govberkeley.edu Bacteria that possess or acquire resistance to this compound will have a significant survival advantage in its presence, allowing them to proliferate while susceptible strains are eliminated. wikipedia.org This selective pressure can lead to the rapid emergence and dominance of resistant strains. mdpi.com Even low concentrations of an antimicrobial can be sufficient to select for resistant bacteria. frontiersin.org
The source of this selective pressure is not limited to clinical settings. The use of antimicrobials in agriculture and their presence in the environment can also contribute to the selection and maintenance of resistance genes. berkeley.edufrontiersin.org
Fitness Costs Associated with this compound Resistance in Microbial Populations
The acquisition of resistance mechanisms is often associated with a "fitness cost" for the bacterium. gardp.orgmdpi.com This means that in the absence of the selective pressure of the antimicrobial agent, the resistant strain may be at a competitive disadvantage compared to its susceptible counterparts. nih.gov This cost can manifest as a reduced growth rate, for instance. gardp.org
The magnitude of the fitness cost can vary depending on the specific resistance mechanism and the bacterial species. nih.govfrontiersin.org For example, resistance acquired through mutations in essential genes may carry a higher fitness cost than resistance acquired via a plasmid. frontiersin.org
However, bacteria can evolve to mitigate these fitness costs through compensatory mutations. gardp.org These secondary mutations can restore the fitness of the resistant strain without compromising its resistance, allowing for the stable maintenance of the resistance phenotype in a population even after the antimicrobial has been withdrawn.
Multidrug Resistance Profiles and Cross-Resistance Patterns Involving this compound
A significant concern with the emergence of resistance to any new antimicrobial is the potential for multidrug resistance (MDR) and cross-resistance. frontiersin.org
Multidrug Resistance (MDR): A bacterial strain is considered MDR if it is resistant to at least one agent in three or more antimicrobial categories. nih.gov Resistance to this compound could be part of an MDR profile if the resistance determinant is located on a mobile genetic element, such as a plasmid, that also carries genes for resistance to other antibiotics. frontiersin.org The use of this compound could then co-select for resistance to these other drugs.
Cross-Resistance: This occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. For example, an efflux pump that can expel this compound might also be capable of expelling other structurally similar or dissimilar drugs. mdpi.comhelsinki.fi Similarly, a modification of the drug's target could inadvertently reduce the binding affinity of other antimicrobial agents that interact with the same target.
Table 4: Potential Cross-Resistance Scenarios with this compound
| Resistance Mechanism | Potential Cross-Resistance Profile |
| Broad-spectrum Efflux Pump (e.g., RND family) | Resistance to this compound and other antibiotics such as fluoroquinolones, β-lactams, and macrolides. |
| Target Modification (e.g., ribosomal alteration) | Resistance to this compound and other ribosome-targeting agents like macrolides or tetracyclines. |
| Enzymatic Inactivation | If the enzyme that inactivates this compound has broad substrate specificity, it could also inactivate other related antimicrobial compounds. |
The development of resistance to this compound would therefore have implications beyond its own efficacy, potentially contributing to the broader challenge of antimicrobial resistance.
Advanced Methodologies in Antimicrobial Agent 28 Research
"Omics" Technologies for Comprehensive Analysis of Antimicrobial Agent-28 Interactions
The integration of high-throughput "omics" technologies has revolutionized the study of this compound, enabling a systems-level view of its effects. These approaches move beyond single-target analysis to provide a comprehensive map of the molecular changes induced by the compound within a microbial cell.
Genomic analysis is fundamental to identifying the genetic basis of resistance to this compound. Laboratory evolution experiments coupled with whole-genome sequencing (WGS) have been instrumental in pinpointing specific mutations that confer resistance in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Comparative genomics between susceptible and resistant isolates has consistently identified mutations within the murG gene, which encodes the essential peptidoglycan biosynthesis enzyme MurG ligase. These mutations often occur in the catalytic domain, presumably altering the binding affinity of this compound.
Beyond single-species analysis, metagenomics has been applied to complex microbial communities, such as the gut microbiome, to survey the "resistome" related to this compound. Functional metagenomic studies involve cloning large DNA fragments from environmental samples into a susceptible host bacterium (e.g., Escherichia coli) and screening for clones that exhibit resistance. This approach has successfully identified horizontally transferable resistance determinants, most notably genes encoding multidrug efflux pumps of the Resistance-Nodulation-Division (RND) family, such as acrB, and enzymatic modification systems that inactivate the compound .
| Gene | Function | Mechanism of Resistance | Method of Identification |
|---|---|---|---|
| murG (mutated) | Peptidoglycan biosynthesis | Target modification (reduced binding affinity) | Whole-Genome Sequencing |
| acrB | RND family efflux pump | Increased drug efflux from the cell | Functional Metagenomics |
| ant(2)-Ia | Aminoglycoside nucleotidyltransferase | Enzymatic inactivation of the compound | Functional Metagenomics |
Transcriptomics, primarily through RNA-sequencing (RNA-Seq), provides a dynamic snapshot of the cellular response to this compound by quantifying changes in gene expression. Studies exposing bacteria to sub-inhibitory concentrations of the compound reveal a coordinated and multi-faceted response. A hallmark transcriptomic signature is the significant upregulation of genes involved in the cell envelope stress response, including the Cpx and Rcs phosphorelays.
Furthermore, a consistent finding is the strong induction of general stress response genes, such as those encoding chaperones (dnaK, groEL) and proteases, indicating the cell's attempt to manage misfolded or damaged proteins. Concurrently, genes related to peptidoglycan synthesis, the primary target pathway, are often dysregulated. Interestingly, transcriptomic data also show a significant upregulation of genes encoding efflux pumps and metabolic pathways involved in generating energy (e.g., ATP synthesis), suggesting the cell is actively trying to expel the agent and fuel its defense mechanisms .
| Gene | Pathway/Function | Expression Change | Implication |
|---|---|---|---|
| dnaK | Chaperone/Heat shock response | Upregulated | Response to protein misfolding stress. |
| cpxP | Cell envelope stress response | Upregulated | Sensing of envelope damage. |
| murG | Peptidoglycan synthesis | Downregulated | Feedback inhibition or pathway disruption. |
| acrB | Multidrug efflux pump | Upregulated | Active removal of the antimicrobial agent. |
Proteomics validates and extends transcriptomic findings by analyzing changes at the protein level. To confirm direct molecular targets, techniques like affinity purification-mass spectrometry (AP-MS) have been employed. In these experiments, a modified version of this compound is used as bait to pull down its binding partners from cell lysates. Such studies have definitively confirmed that MurG ligase is a primary intracellular target of the compound .
Quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, have been used to compare the proteomes of treated and untreated cells. These analyses corroborate transcriptomic data, showing increased abundance of stress-response proteins like DnaK and GroEL. Furthermore, proteomic studies have revealed post-translational modifications and changes in protein localization induced by this compound, providing a more nuanced understanding of the cellular stress response that is not visible at the transcript level .
Metabolomics focuses on the global profile of small-molecule metabolites, offering a direct readout of the physiological state of the cell. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers have characterized the metabolic perturbations caused by this compound. A key finding is the significant accumulation of UDP-N-acetylglucosamine and Lipid I, the direct precursors for the reaction catalyzed by MurG ligase. This buildup serves as powerful biochemical evidence confirming the inhibition of this specific step in peptidoglycan synthesis.
Beyond the target pathway, metabolomic fingerprinting reveals broader disruptions in central carbon metabolism. A marked decrease in TCA cycle intermediates and altered levels of amino acids are frequently observed, suggesting that the cell is redirecting its metabolic resources to cope with the energy-intensive processes of stress response and drug efflux .
| Metabolite | Metabolic Pathway | Observed Change | Biochemical Interpretation |
|---|---|---|---|
| Lipid I | Peptidoglycan Synthesis | Accumulation | Upstream blockage of the MurG ligase step. |
| Citrate | TCA Cycle | Depletion | Disruption of central carbon metabolism. |
| ATP | Energy Metabolism | Depletion | High energy demand for stress responses. |
| Glutamate | Amino Acid Metabolism | Altered Levels | Redirection of resources for stress response. |
The true power of "omics" technologies is realized through their integration in a systems biology framework. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive computational models of the cellular response to this compound. For instance, mapping transcriptomic and proteomic changes onto known metabolic and regulatory networks can reveal previously unknown connections between the drug's primary target and downstream cellular processes.
This integrated approach has allowed for the creation of a multi-layered model where the inhibition of MurG ligase (confirmed by proteomics and metabolomics) triggers a cell envelope stress signal. This signal, in turn, activates transcriptional regulators (identified via transcriptomics) that orchestrate a global response, including the production of stress proteins (confirmed by proteomics) and the activation of efflux pumps (supported by genomics and transcriptomics). This holistic view is essential for predicting resistance evolution and identifying potential synergistic drug targets .
Synthetic Biology Applications in Modulating this compound Activity and Resistance
Synthetic biology offers powerful tools to both study and manipulate the effects of this compound. One key application is the development of whole-cell biosensors for high-throughput screening. Researchers have engineered bacterial strains where a promoter known to be strongly induced by this compound (e.g., the promoter for the acrB gene) is fused to a reporter gene, such as that for Green Fluorescent Protein (GFP). In the presence of the compound or its active derivatives, the cell fluoresces, providing a rapid and scalable method for screening chemical libraries for new compounds with similar modes of action.
Another advanced application involves designing synthetic gene circuits to counteract resistance mechanisms. For bacteria that have acquired resistance via efflux pump overexpression, a synthetic circuit can be introduced to "re-sensitize" them. Such a circuit could be designed to detect an intracellular signal associated with this compound exposure and, in response, express a small RNA (sRNA) that specifically binds to and promotes the degradation of the acrB mRNA. This targeted knockdown of the efflux pump's transcript would effectively trap the drug inside the cell, restoring its antimicrobial activity. These innovative approaches demonstrate the potential of synthetic biology to not only enhance our understanding but also to engineer novel therapeutic strategies centered around this compound.
Engineering Microbial Systems for Enhanced Susceptibility to this compound
The challenge of antimicrobial resistance necessitates innovative strategies to restore or enhance the efficacy of existing antimicrobial agents. One such approach involves the genetic engineering of microbial systems to increase their susceptibility to specific compounds like this compound. This strategy often focuses on modifying bacterial components that interact with the antimicrobial agent or are involved in resistance mechanisms.
Researchers have explored various genetic modifications to heighten bacterial susceptibility. These can include altering the expression of genes responsible for cell wall synthesis, membrane composition, or efflux pump activity. For instance, modifications to the bacterial cell envelope can expose target sites that are otherwise inaccessible to this compound. Similarly, downregulating the expression of efflux pumps, which actively expel antimicrobial compounds from the cell, can lead to higher intracellular concentrations of the agent and, consequently, increased efficacy.
Another avenue of investigation is the manipulation of bacterial metabolic pathways. By engineering microbes to be dependent on a specific nutrient that can be co-administered with this compound, a synergistic effect can be achieved. The nutrient could, for example, facilitate the uptake of the antimicrobial agent. Genetic techniques, such as gene mutations and the controlled expression of specific genes, have shown potential in improving the biosynthesis of antimicrobial compounds and enhancing their activities. nih.govfrontiersin.org
Furthermore, synthetic biology offers tools to construct novel genetic circuits within bacteria. These circuits can be designed to sense the presence of this compound and, in response, trigger a cascade of events that renders the bacterium more vulnerable. For example, a circuit could induce the expression of a protein that interferes with a key resistance mechanism, thereby increasing the susceptibility of the microbial population to the antimicrobial agent.
Recent advancements in genome editing technologies, particularly CRISPR-Cas systems, provide precise tools for these modifications. RNA-guided Cas9 has been utilized in engineered bacteriophages to detect specific antibiotic resistance genes and eliminate the host cells by cleaving their chromosomal DNA. nih.gov This level of precision allows for the targeted alteration of genes implicated in resistance to this compound, offering a sophisticated method to enhance its therapeutic potential.
The following table summarizes key genetic engineering strategies and their intended outcomes for enhancing susceptibility to antimicrobial agents.
| Engineering Strategy | Target Mechanism | Desired Outcome |
| Gene Downregulation | Efflux pump expression | Increased intracellular concentration of this compound |
| Cell Envelope Modification | Outer membrane composition | Enhanced uptake of this compound |
| Metabolic Pathway Engineering | Nutrient utilization | Synergistic effect with co-administered compounds |
| Synthetic Gene Circuits | Sensing and response | Triggering of cellular processes that increase vulnerability |
| CRISPR-Cas Editing | Resistance gene inactivation | Disruption of specific resistance mechanisms |
Design of Novel Biological Circuits to Counteract this compound Resistance
Synthetic biology provides a powerful framework for designing and constructing novel biological circuits to combat antimicrobial resistance. nih.gov These engineered genetic systems can be introduced into microbial populations to detect and actively counteract the mechanisms that confer resistance to agents like this compound.
A key approach in this field is the development of whole-cell biosensors. nih.govfrontiersin.org These are engineered microorganisms, often a harmless strain of E. coli, designed to recognize specific molecules produced by pathogenic bacteria, such as quorum-sensing signals. nih.gov Upon detection, the biosensor can be programmed to produce and secrete a substance that either directly kills the resistant pathogen or interferes with its resistance mechanisms. For instance, a genetic circuit could be designed where the detection of a resistance-associated molecule triggers the expression of a bacteriocin (B1578144) specifically targeting the resistant strain. frontiersin.org
Another strategy involves the creation of genetic circuits that disrupt essential metabolic pathways in drug-resistant bacteria. frontiersin.org These circuits can be designed to be activated by an external inducer molecule, allowing for controlled intervention. The modularity of synthetic biology is a significant advantage, enabling the combination of different sensing, processing, and effector modules to create sophisticated decision-making systems within the engineered cells. nih.gov
The CRISPR-Cas system has also been harnessed to create "smart" antimicrobial therapies. Engineered phages can deliver CRISPR-Cas systems programmed to specifically target and cleave antibiotic resistance genes within the bacterial population. nih.gov This approach not only eliminates the resistance determinant but can also be designed to kill the host cell upon successful gene editing, effectively removing the resistant strain from the environment. nih.gov This method has the advantage of being highly specific, preserving beneficial commensal bacteria. nih.gov
Furthermore, researchers are designing biological circuits that can restore sensitivity to conventional antibiotics. By integrating a CRISPR-Cas system into a temperate phage genome, it's possible to specifically target and eliminate plasmids carrying antibiotic resistance genes. nih.gov This strategy effectively reverses resistance, making the bacterial population susceptible once again to treatments like this compound.
The table below outlines different types of biological circuits and their applications in overcoming antimicrobial resistance.
| Biological Circuit Type | Function | Application against Resistance |
| Whole-Cell Biosensor | Senses pathogen-specific molecules and produces an antimicrobial compound. | Targets and kills resistant bacteria. nih.govfrontiersin.org |
| Metabolic Disruption Circuit | Interferes with essential metabolic pathways in resistant bacteria. | Inhibits the growth and proliferation of resistant strains. frontiersin.org |
| CRISPR-Cas Armed Phage | Delivers a CRISPR-Cas system to target resistance genes. | Eliminates resistance genes and the host bacterium. nih.govnih.gov |
| Resistance Reversal Circuit | Uses CRISPR-Cas to remove resistance-conferring plasmids. | Restores susceptibility to conventional antibiotics. nih.gov |
Phage-Based Strategies for Targeting this compound Resistant Microorganisms
Bacteriophages, or phages, are viruses that specifically infect and kill bacteria. Their inherent specificity makes them a promising alternative or supplement to traditional antibiotics in combating resistant microorganisms. nih.govuotechnology.edu.iq Phage therapy is being revisited and enhanced with modern biotechnology to address the challenge of resistance to agents like this compound. nih.gov
One of the most direct applications is the use of naturally occurring lytic phages. These phages infect and replicate within the target bacteria, ultimately causing the bacterial cell to burst, or lyse, releasing new phage progeny. nih.gov Phage "cocktails," which are mixtures of different phages, can be used to target a broader range of bacterial strains or to reduce the likelihood of the bacteria developing resistance to a single phage. nih.gov
A significant advancement in phage therapy is the use of genetic engineering to create "armed phages." mdpi.com These phages are modified to carry additional therapeutic payloads. For example, a phage can be engineered to express enzymes that degrade the protective biofilm matrix produced by many resistant bacteria. frontiersin.org Biofilms are complex communities of microorganisms encased in a self-produced polymeric substance, which provides a barrier against conventional antimicrobial treatments. frontiersin.org Phage-produced enzymes can break down this barrier, allowing the phages and other antimicrobial agents to reach the embedded bacteria. frontiersin.org
Furthermore, phages can be engineered to deliver genetic tools like the CRISPR-Cas9 system. uotechnology.edu.iq This allows for the specific targeting and destruction of antibiotic resistance genes within the bacteria. nih.gov This approach has the dual benefit of potentially re-sensitizing the bacteria to conventional antibiotics and directly killing the targeted resistant cells. nih.gov
Another innovative strategy involves modifying the phage's own proteins to overcome bacterial defense mechanisms. mdpi.com Bacteria have evolved various systems to resist phage infection, such as altering their surface receptors or employing CRISPR-Cas systems as an immune defense. mdpi.com By engineering the phage's receptor-binding proteins, their host range can be expanded or altered to recognize different bacterial strains. mdpi.comacs.org Phages can also be equipped with "anti-CRISPR" proteins that inhibit the bacterial CRISPR-Cas defense system. mdpi.com
The synergy between phages and conventional antibiotics is another area of active research. uotechnology.edu.iq Phages can weaken the bacterial cell wall, making it easier for antibiotics to enter the cell. nih.gov This combined approach can be more effective than either treatment alone and may allow for the use of lower, less toxic doses of the antibiotic. nih.govuotechnology.edu.iq
The following table summarizes various phage-based strategies and their mechanisms of action against resistant bacteria.
| Phage-Based Strategy | Mechanism of Action | Key Advantage |
| Lytic Phage Cocktails | Lysis of a broad range of bacterial strains. | Reduces the development of phage resistance. nih.gov |
| Biofilm-Degrading Armed Phages | Enzymatic degradation of the biofilm matrix. | Enhances penetration of phages and other antimicrobials. frontiersin.org |
| CRISPR-Cas Delivering Phages | Targeted destruction of resistance genes. | Re-sensitizes bacteria to antibiotics and kills resistant cells. nih.govuotechnology.edu.iqnih.gov |
| Engineered Receptor-Binding Proteins | Altered host specificity. | Overcomes bacterial resistance to phage infection. mdpi.comacs.org |
| Phage-Antibiotic Synergy | Weakening of the bacterial cell wall. | Increases the efficacy of conventional antibiotics. nih.govuotechnology.edu.iq |
Development of Synthetic Peptides and Molecules Synergistic with this compound
The development of synthetic peptides and small molecules that can work in synergy with existing antimicrobial agents represents a promising strategy to combat drug-resistant bacteria. These synthetic compounds are often designed to mimic the properties of natural antimicrobial peptides (AMPs) but with enhanced stability and efficacy. tandfonline.com
Synthetic antimicrobial peptides are often designed to have a mechanism of action based on membrane disruption. tandfonline.com By permeabilizing the bacterial cell membrane, these peptides can facilitate the entry of other antimicrobial agents, such as this compound, into the cell. tandfonline.comnih.gov This synergistic effect can allow for the use of lower concentrations of both the peptide and the conventional antibiotic, potentially reducing toxicity and the development of resistance. tandfonline.com
Researchers are designing novel peptides with improved characteristics. For example, hybrid peptides can be created by combining the active regions of two different AMPs to enhance their antimicrobial activity. nih.gov Additionally, the substitution of specific amino acid residues can be used to increase the peptide's selectivity for bacterial membranes over host cells, thereby reducing cytotoxicity. nih.gov The use of non-natural amino acids can also increase the peptide's resistance to degradation by bacterial proteases. tandfonline.com
Another approach is the development of ultrashort antimicrobial peptides (USAMPs), which are easier and less costly to synthesize. semanticscholar.org These short peptides can be rationally designed to have potent antimicrobial activity and can exhibit synergistic effects when combined with conventional antibiotics. semanticscholar.org For instance, the peptide alapropoginine has demonstrated potent activity against multi-drug-resistant bacteria and shows synergistic or additive effects when combined with several antibiotics. semanticscholar.org
Furthermore, some synthetic peptides can self-assemble into nanostructures, such as micelles, which can correlate with strong antibiofilm activity. pnas.org These nanostructures can disrupt pre-established biofilms, a major challenge in treating chronic infections. pnas.org Peptide K6, for example, has shown bactericidal and antibiofilm activity against mixed bacterial infections and has demonstrated a lower rate of resistance development compared to the antibiotic gentamicin (B1671437). pnas.org
The following table highlights different types of synthetic peptides and molecules and their synergistic applications with antimicrobial agents.
| Synthetic Compound Type | Design Strategy | Synergistic Mechanism |
| Membrane-Active Peptides | Mimicking natural AMPs with enhanced stability. | Increases membrane permeability, facilitating entry of other antimicrobials. tandfonline.comnih.gov |
| Hybrid Peptides | Combining active regions of two different AMPs. | Enhanced antimicrobial activity against resistant strains. nih.gov |
| Ultrashort Antimicrobial Peptides (USAMPs) | Rational design of short, potent peptides. | Synergistic effects with conventional antibiotics. semanticscholar.org |
| Self-Assembling Peptides | Formation of nanostructures like micelles. | Potent antibiofilm activity. pnas.org |
Synergistic Interactions and Combination Strategies with Antimicrobial Agent 28
Rationale for Combination Therapies Involving Antimicrobial Agent-28
The use of combination antimicrobial therapy is a strategic approach to address the challenges of infectious diseases, particularly those caused by multidrug-resistant (MDR) pathogens. nih.gov The rationale for combining this compound with other antimicrobial agents is multifaceted and scientifically grounded. The primary motivations include broadening the spectrum of empiric coverage, achieving synergistic activity to enhance clinical outcomes, and preventing or delaying the emergence of drug resistance. nih.gov
Infections caused by resistant bacteria are a significant global health concern, often leading to treatment failures. nih.govmdpi.com For pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), against which this compound has shown potential activity, combination therapy is increasingly necessary as monotherapy may no longer be sufficient. nih.govmedchemexpress.com The use of two or more agents with different mechanisms of action can result in a more potent bactericidal effect than either drug used alone. frontiersin.org An attractive strategy involves pairing a conventional antibiotic with an adjuvant compound that, while not necessarily microbicidal on its own, can block a specific resistance mechanism, thereby restoring the antibiotic's efficacy. nih.gov This approach not only enhances the immediate therapeutic effect but may also reduce the likelihood of resistance developing during treatment. nih.govnih.gov
Evaluation of Synergistic, Additive, and Antagonistic Interactions of this compound
The interactions between this compound and other drugs are quantitatively assessed using established in vitro methods to determine whether the combination results in synergy, additivity, or antagonism.
Checkerboard Assay: The checkerboard method is a widely used technique to evaluate the interaction between two antimicrobial agents. frontiersin.org This assay is typically performed in 96-well microtiter plates where serial dilutions of this compound are prepared along the x-axis, and dilutions of a second agent are prepared along the y-axis. frontiersin.org Each well, therefore, contains a unique concentration combination of the two drugs. The plates are then inoculated with a standardized bacterial suspension (e.g., 5 × 10⁵ CFU/ml) and incubated. nih.gov After incubation, the wells are visually inspected for turbidity to identify the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. nih.gov
Time-Kill Assays: Time-kill studies provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial combination over time. nih.gov These experiments involve exposing a standardized inoculum of bacteria to the drugs alone and in combination, typically at concentrations related to their MICs (e.g., 0.25× MIC, 1× MIC). nih.govasm.org Aliquots are removed from the cultures at various time points (e.g., 0, 4, 8, 16, and 24 hours), serially diluted, and plated on agar (B569324) to determine the number of viable bacteria (CFU/mL). frontiersin.orguoc.edu Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. igas.gouv.fr
The results of the checkerboard assay are used to calculate the Fractional Inhibitory Concentration (FIC) Index, which provides a quantitative measure of the drug interaction. The FIC for each drug is calculated by dividing the MIC of the drug in combination by the MIC of the drug alone. The FICI is the sum of the individual FICs for the two agents. igas.gouv.frfrontiersin.org
The formula is as follows: FICI = FIC of Agent A + FIC of Agent B Where:
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
The resulting FICI value is interpreted as follows:
Synergy: FICI ≤ 0.5 nih.gov
Additive/Indifference: 0.5 < FICI ≤ 4.0 nih.govasm.org
Antagonism: FICI > 4.0 nih.govasm.org
Table 1: Representative FICI Data for this compound Combinations
| Combination | Test Organism | FICI Value | Interpretation |
|---|---|---|---|
| This compound + Meropenem | P. aeruginosa | 0.5 | Synergy |
| This compound + Ciprofloxacin (B1669076) | E. coli (Resistant) | 0.375 | Synergy |
| This compound + Levofloxacin | K. pneumoniae (CRKP) | 0.75 | Additive |
| This compound + Colistin | A. baumannii (Colistin-Resistant) | 0.26 | Synergy |
| This compound + Rifampin | S. aureus (MRSA) | 0.312 | Synergy |
Mechanistic Basis of Synergism Between this compound and Other Antimicrobials
A primary mechanism for synergy involves the disruption of the bacterial membrane by one agent, which then facilitates the entry of the second agent. Antimicrobial peptides and other membrane-active compounds can permeabilize the bacterial outer and inner membranes. nih.govmdpi.com This action compromises the cell's integrity and lowers the barrier for other antibiotics to enter the cell and reach their intracellular targets. ekb.eg For example, the synergistic action of polymyxin (B74138) B, a membrane-disturbing agent, with other antibiotics is well-documented. mdpi.com If this compound possesses membrane-permeabilizing properties, it could act synergistically by increasing the intracellular concentration of a partner drug, thereby enhancing its efficacy against otherwise resistant bacteria. mdpi.com This mechanism is particularly effective against Gram-negative bacteria, whose outer membrane serves as a significant permeability barrier. mdpi.comasm.org
Another key strategy for achieving synergy is to inhibit the bacterial mechanisms of resistance.
Efflux Pump Inhibition: Efflux pumps are transporters in the bacterial membrane that actively expel antibiotics from the cell, reducing the intracellular drug concentration and conferring resistance. oup.comnih.gov These pumps, particularly those of the Resistance-Nodulation-Cell Division (RND) superfamily in Gram-negative bacteria, are major contributors to multidrug resistance. nih.govjidc.org A compound that acts as an Efflux Pump Inhibitor (EPI) can block these pumps, restoring the susceptibility of the bacterium to the partner antibiotic. oup.comnih.gov By inhibiting efflux, this compound could ensure that the co-administered antibiotic reaches and maintains a therapeutic concentration at its target site. aimspress.com
Inhibition of Drug-Modifying Enzymes: Bacteria can produce enzymes that chemically modify and inactivate antibiotics. nih.gov A prevalent example is the family of aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside acetyltransferases (AACs), which are a major cause of resistance to aminoglycoside antibiotics. uky.eduasm.orgasm.org By inhibiting these enzymes, a compound can protect the partner antibiotic from degradation. uky.eduasm.org If this compound were to inhibit such drug-modifying enzymes, it would synergize with the susceptible antibiotic, allowing it to remain active and exert its therapeutic effect.
Table 2: Summary of Mechanistic Basis for Synergism with this compound
| Mechanism | Description | Partner Drug Class Example | Reference |
|---|---|---|---|
| Membrane Permeabilization | This compound disrupts the integrity of the bacterial outer/inner membrane, increasing uptake of the partner drug. | Beta-lactams, Fluoroquinolones | mdpi.com, ekb.eg |
| Efflux Pump Inhibition | This compound blocks efflux pumps, preventing the expulsion of the partner drug and increasing its intracellular concentration. | Fluoroquinolones, Tetracyclines | nih.gov, oup.com |
| Inhibition of Modifying Enzymes | This compound inhibits bacterial enzymes that would otherwise inactivate the partner drug. | Aminoglycosides, Beta-lactams | uky.edu, asm.org |
Multi-Targeting Approaches and Bypass Pathway Inhibition by this compound Combinations
A key strategy to overcome antimicrobial resistance is to simultaneously engage multiple cellular targets within a pathogen. This multi-targeting approach significantly reduces the probability of resistance development, as bacteria would need to acquire multiple mutations to counteract the combined assault. When used in combination, this compound and a partner agent can be selected to inhibit different, yet essential, cellular functions, leading to a potent synergistic effect.
One of the primary mechanisms of resistance is the ability of bacteria to develop alternative metabolic or signaling pathways to bypass the inhibitory action of an antibiotic. bahrainmedicalbulletin.com Combination therapies with this compound can effectively counter this by simultaneously blocking the primary target and the bypass route. For instance, if a pathogen develops resistance to an agent that inhibits a specific enzyme in a vital metabolic pathway, a combination with this compound, which might target a different step in the same pathway or a related process, can restore therapeutic efficacy.
Research on proline-rich antimicrobial peptides (PrAMPs), a class of molecules that share characteristics with this compound, demonstrates the effectiveness of multi-targeting. frontiersin.org PrAMPs are known to be non-lytic and act on intracellular targets, often inhibiting protein synthesis by binding to the ribosome. frontiersin.org Some PrAMPs also target the heat shock protein DnaK, which is crucial for protein folding. mdpi.comtandfonline.com By targeting both protein synthesis and folding, these peptides exhibit a multi-pronged attack. The combination of this compound with other agents can be designed to mimic and enhance this natural multi-targeting strategy. For example, combining it with a β-lactam antibiotic, which targets cell wall synthesis, would create a powerful dual-action therapy. researchgate.net
The ability of some antimicrobial peptides to disrupt the bacterial cell membrane, even transiently, can facilitate the entry of other antibiotics that act on intracellular targets. frontiersin.org This synergistic mechanism allows for the potentiation of conventional antibiotics that may otherwise be ineffective against resistant strains. For example, the cathelicidin (B612621) peptide LL-37 has been shown to enhance the activity of other antimicrobial agents by increasing membrane permeability. jmb.or.kr
The following table summarizes research findings on the synergistic effects of combination therapies involving antimicrobial peptides with multi-targeting potential.
| Combination | Target Organism | Observed Effect | Reference |
| Plectasin derivative (AP114/AP138) + Monolaurin-lipid nanocapsules | Staphylococcus aureus (including MRSA) | Synergistic effect, enabling dose reduction. nih.gov | nih.gov |
| Protegrin + Other antimicrobial peptides | Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecalis | Synergistic activity observed in several combinations. asm.org | asm.org |
| Bac7(1-35) + SbmA expression | Pseudomonas aeruginosa | Increased susceptibility to the peptide due to enhanced internalization. asm.org | asm.org |
| Cathelicidin peptides + Aureomycin | Enteric pathogens | Enhanced bactericidal activity of the antibiotic. frontiersin.org | frontiersin.org |
Exploration of Adjuvant Compounds Potentiating this compound Activity
Adjuvants are compounds that, while having little to no antimicrobial activity on their own, can significantly boost the efficacy of an antimicrobial agent when used in combination. sjsu.edupensoft.net The exploration of adjuvants is a rapidly growing field in the fight against antimicrobial resistance, and such compounds hold great promise for potentiating the activity of this compound. Adjuvants can act through various mechanisms, including inhibiting resistance mechanisms, enhancing membrane permeability, or disrupting biofilms. frontiersin.org
One of the most successful examples of adjuvant use is the combination of β-lactam antibiotics with β-lactamase inhibitors like clavulanic acid. nih.gov Similarly, adjuvants can be developed to counteract resistance mechanisms that may affect this compound. For instance, inhibitors of efflux pumps, which are membrane proteins that expel antibiotics from the bacterial cell, can be used to increase the intracellular concentration of this compound, thereby enhancing its potency.
Cationic antimicrobial peptides (CAPs), a class to which this compound is related, are particularly amenable to potentiation by adjuvants. sjsu.edu Small molecules that increase the susceptibility of multidrug-resistant bacteria to CAPs are being actively researched. sjsu.edu These adjuvants can help to widen the therapeutic window of CAPs, allowing for lower, less toxic doses to be effective. sjsu.edu For example, the combination of the cationic antimicrobial peptide LL-37 with certain antibiotics has been shown to significantly decrease the minimum inhibitory concentrations (MICs) of the antibiotics against resistant strains. researchgate.net
The synergistic interactions between antimicrobial peptides and other compounds are not limited to small molecules. Nanoparticles, for instance, can serve as effective adjuvants. uci.edu Silver nanoparticles have been shown to synergize with antimicrobial peptides, enhancing their intracellular effects. uci.edu Lipid nanocapsules have also been used to deliver antimicrobial peptides and have demonstrated synergistic effects against pathogens like Staphylococcus aureus. nih.gov
The following table presents research findings on adjuvant compounds that potentiate the activity of antimicrobial peptides.
| Antimicrobial Agent | Adjuvant | Target Organism | Observed Potentiation | Reference |
| Colistin, Polymyxin B (CAPs) | Small molecule adjuvants | Pseudomonas aeruginosa | Enhanced antibiotic activity against CAP-resistant strains. sjsu.edu | sjsu.edu |
| Plectasin derivatives (AP114, AP138) | Monolaurin-lipid nanocapsules (ML-LNCs) | Staphylococcus aureus | Synergistic effect, dose reduction. nih.gov | nih.gov |
| Rifampicin | Manuka honey | Staphylococcus aureus (including MRSA) | Prevention of resistance emergence and synergistic action. researchgate.net | researchgate.net |
| Levofloxacin, Chloramphenicol, Rifampicin | BKR1 peptide | Pseudomonas aeruginosa, Escherichia coli (resistant strains) | Strong adjuvant activity. pensoft.net | pensoft.net |
| Colistin, Imipenem | LL-37, CAMA (peptides) | S. aureus, P. aeruginosa | Up to eight-fold decrease in MIC of colistin. researchgate.net | researchgate.net |
Ecological and Environmental Impact of Antimicrobial Agent 28
Presence and Fate of Antimicrobial Agent-28 in Environmental Compartments
A significant portion of administered antimicrobial agents, estimated to be between 40% and 90%, is excreted in an active form in feces and urine. nih.gov This excretion, along with improper disposal of unused medications, contributes to the contamination of soil and water systems. nih.gov Wastewater treatment plants (WWTPs), while designed to remove contaminants, can become reservoirs for antibiotics as they may not be completely eliminated during treatment processes. nih.govmdpi.com Consequently, both the treated effluent and the resulting sludge, which is sometimes used as agricultural fertilizer, can introduce these compounds into the environment. nih.govoup.com
Detection and Quantification of this compound in Aquatic and Terrestrial Environments
This compound has been detected in various environmental matrices, including surface water, groundwater, soil, and sediment. oup.commase.gov.it Concentrations can range from the nanogram to microgram per liter or kilogram level. mase.gov.itmdpi.com The highest concentrations are typically found near anthropogenic sources such as hospital effluents, wastewater treatment plant influents and effluents, and agricultural lands where manure is applied. mase.gov.itnih.gov
For instance, monitoring studies in river water have confirmed the presence of various antimicrobials, with concentrations reaching up to 85.4 ng/L for some compounds. tandfonline.com In soils treated with manure, concentrations of certain antibiotics have been found to be as high as 8,400 ng/g. researchgate.net The frequency of detection is often linked to the proximity of sampling sites to pollution sources like WWTPs. nih.gov
A study monitoring sulfamethazine, sulfamethoxypyridazine, and trimethoprim (B1683648) in river water found that 37% of the 314 samples analyzed contained at least one of these compounds. tandfonline.com The maximum concentrations detected were 63.6 ng/L for sulfamethazine, 11.2 ng/L for sulfamethoxypyridazine, and 85.4 ng/L for trimethoprim. tandfonline.com
Table 1: Detection of Selected Antimicrobials in River Water
| Antimicrobial | Positive Samples (%) | Maximum Concentration (ng/L) |
|---|---|---|
| Sulfamethazine | 54% | 63.6 |
| Sulfamethoxypyridazine | 32% | 11.2 |
| Trimethoprim | 37% | 85.4 |
Data sourced from a monitoring study of 314 river water samples. tandfonline.com
Persistence and Degradation Pathways of this compound in Natural Ecosystems
The persistence of this compound in the environment is influenced by its physicochemical properties and various biotic and abiotic factors. nih.govfrontiersin.org Degradation can occur through processes such as hydrolysis, photolysis, oxidation, and reduction. nih.gov Some antibiotics, like certain fluoroquinolones, are known to be persistent and can remain in the environment for extended periods. mase.gov.it For example, the half-life of tetracycline (B611298) in aquatic environments can exceed 60 days. nih.gov
Biodegradation by microorganisms is a crucial process for the removal of these compounds from the environment. mase.gov.it However, the effectiveness of biodegradation can be influenced by the antibiotic's concentration. researchgate.net For example, higher concentrations of ciprofloxacin (B1669076) have been shown to lead to a reduction in its degradation rate. researchgate.net Similarly, the degradation of sulfamethoxazole (B1682508) was observed to be slower at higher initial concentrations. researchgate.net
The persistence of an antibiotic is often measured by its dissipation time 50% (DT50), which is the time it takes for 50% of the compound to disappear. The DT50 values for antibiotics in soil can vary widely, indicating that persistence is dependent on factors like soil characteristics and climatic conditions. frontiersin.org For instance, the half-life of amoxicillin (B794) is relatively short, between 0.43 and 0.57 days, as it is susceptible to hydrolysis and photolysis. nih.gov In contrast, some antibiotics like tetracyclines can have a much longer half-life, especially in sediment. nih.gov
Selection Pressure Exerted by this compound on Environmental Microbiomes
The presence of antimicrobial agents in the environment, even at sub-inhibitory concentrations, can exert selective pressure on microbial populations. oup.comumn.edu This pressure can lead to the development and spread of antimicrobial resistance, a significant public health concern. oup.comumn.edu
Emergence and Spread of this compound Resistance Genes in Environmental Reservoirs
Environmental compartments such as wastewater, soil, and aquatic ecosystems are now recognized as important reservoirs of antimicrobial resistance genes (ARGs). frontiersin.orgfrontiersin.org The co-location of antibiotics and bacteria in these environments, particularly in WWTPs, creates ideal conditions for the selection of resistant strains and the horizontal gene transfer (HGT) of ARGs. nih.gov HGT, primarily through conjugation, transduction, and transformation, allows for the rapid spread of resistance among different bacterial species. nih.govtandfonline.com
Studies have shown that exposure to even low concentrations of antibiotics can increase the frequency of HGT. oup.comasm.org For example, sub-inhibitory concentrations of gentamicin (B1671437) and sulfamethoxazole have been found to significantly increase the transfer frequencies of ARGs. asm.org Marine environments are also significant reservoirs, with one report suggesting they contain about 28% of known ARGs. frontiersin.orgmase.gov.it The primary source of this resistance in marine settings is believed to be coastal runoff from terrestrial environments. frontiersin.orgmase.gov.it
Impact of this compound on Microbial Community Structure and Diversity in the Environment
The introduction of this compound into the environment can significantly alter the structure and diversity of natural microbial communities. researchgate.netmdpi.com These alterations can have cascading effects on essential ecosystem processes that are driven by microorganisms, such as nutrient cycling and organic matter decomposition. mdpi.com
The impact on microbial biomass can also be dose-dependent. For instance, low concentrations of oxytetracycline (B609801) were found to increase bacterial and fungal biomass in soil, while high concentrations led to a strong decrease. researchgate.net Similarly, penicillin G and tetracycline at high concentrations were shown to decrease microbial biomass in soil. researchgate.net
Transmission Pathways of this compound Resistance from Environmental Hotspots
Environmental hotspots, such as WWTPs and agricultural settings, play a crucial role in the transmission of antimicrobial resistance. nih.govtandfonline.com Resistant bacteria and ARGs from these hotspots can be disseminated into the wider environment through various pathways. biorxiv.orgmdpi.com
Wastewater effluent is a primary route for the release of resistant bacteria and ARGs into surface waters. mdpi.commdpi.com From there, they can potentially enter drinking water sources, although the risk of this is still being quantified. oup.com The use of manure from animals treated with antibiotics as fertilizer is a major pathway for the introduction of resistance into agricultural soils. oup.comnih.gov This can lead to the contamination of crops and the potential for transmission to humans through the food chain. biorxiv.org
Future Directions and Research Perspectives for Antimicrobial Agent 28
Novel Methodologies for Discovering and Optimizing Antimicrobial Agent-28 Analogs
The optimization of BMAP-28 is critical for enhancing its therapeutic potential, primarily by increasing its specificity and reducing the cytotoxicity that can be a concern at higher concentrations. uliege.be Research has moved beyond simple screening to employ rational design and novel synthesis techniques for creating superior analogs.
Rational and Computational Design: Structure-function studies are fundamental to this process. Researchers have identified key structural elements, such as the leucine (B10760876) and isoleucine zipper sequences at the N- and C-terminals, that influence the peptide's activity and toxicity. uliege.be By substituting specific amino acids, such as replacing residues at the 'a' position of these motifs with alanine, scientists have successfully designed analogs with significantly reduced hemolytic activity against human red blood cells without compromising their antimicrobial potency. uliege.be Computational tools and in silico methods are increasingly used to predict the structure, activity, and membrane-binding properties of new sequences before synthesis, accelerating the discovery process. acs.orgfrontiersin.org
Hybridization and Truncation: Another successful strategy involves creating hybrid peptides. For instance, a novel peptide named MAA-41 was generated by combining the alpha-helical domains of BMAP-28 and another human cathelicidin (B612621), LL-37. researchgate.netbenthamscience.com This hybrid demonstrated broad-spectrum activity and showed synergistic effects when combined with conventional antibiotics. researchgate.netbenthamscience.com Furthermore, truncated versions of BMAP-28 have been developed. Removing the hydrophobic C-terminal tail, which is associated with affinity for mammalian cell membranes, can lower cytotoxicity. frontiersin.org A synthetic analog, Syn-1, was developed based on this principle to have less cytotoxic and enhanced antimicrobial effects. frontiersin.org
Stereoisomer Analogs: To overcome the challenge of proteolytic degradation by enzymes from both the host and pathogens, researchers have synthesized stereoisomers of BMAP-28. Analogs using D-amino acids (D-BMAP-28) or a reversed sequence of D-amino acids (retro-inverso or RI-BMAP-28) have been created. mdpi.comresearchgate.net These non-natural isomers retain potent antimicrobial activity, for example against Leishmania parasites, but are resistant to degradation by proteases like GP63, significantly enhancing their stability and therapeutic promise. mdpi.comresearchgate.net
| Analog Type | Example/Method | Objective | Observed Outcome | Reference |
|---|---|---|---|---|
| Alanine Scanning | Substitution at 'a' positions of heptad repeats | Reduce cytotoxicity while maintaining antimicrobial activity | Significant reduction in hemolytic activity with minimal impact on MIC | uliege.be |
| Hybridization | MAA-41 (BMAP-28 + LL-37) | Enhance antimicrobial spectrum and synergy | Broad-spectrum activity and synergistic effects with conventional antibiotics | researchgate.netbenthamscience.com |
| Truncation/Synthetic | Syn-1 | Reduce cytotoxicity | Lowered cytotoxicity compared to the full-length peptide | frontiersin.org |
| Stereoisomers | D-BMAP-28 and RI-BMAP-28 | Increase stability against proteases | High efficacy against pathogens and resistance to proteolytic degradation | mdpi.comresearchgate.net |
Predictive Modeling of this compound Resistance Evolution
While antimicrobial peptides are often considered less prone to inducing resistance than conventional antibiotics, resistance can still evolve. nih.gov Predictive modeling is a crucial future direction for understanding and mitigating this risk.
Currently, specific predictive models for BMAP-28 resistance are not widely published; however, principles from general AMP resistance studies are applicable. Laboratory evolution experiments with other AMPs show that bacteria can develop resistance, although often at a slower rate than with traditional antibiotics. nih.gov Resistance mechanisms typically involve modifications to the bacterial cell membrane, which is the primary target of many AMPs. mdpi.com
Future research will likely involve computational and experimental evolution models to predict how pathogens like Acinetobacter baumannii or Staphylococcus aureus might adapt to long-term exposure to BMAP-28. nih.govnih.gov These models can simulate selective pressures and identify potential genetic mutations leading to resistance. A key concern is the potential for cross-resistance, where resistance to one AMP confers resistance to others with similar mechanisms. nih.gov Predictive studies are essential for designing BMAP-28 analogs or combination therapies that can hinder or prevent the evolution of resistance, ensuring long-term viability. nih.govresearchgate.net
Integration of Multi-Omics Data for Deeper Insights into this compound Action and Resistance
Understanding the complete mechanism of action of BMAP-28 and the complex bacterial response requires a systems-level approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful pathway to achieve this.
While the primary action of BMAP-28 involves membrane disruption, its full biological effects are more complex. mdpi.com Multi-omics can provide a comprehensive snapshot of the cellular changes in a pathogen upon exposure to the peptide. For instance, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, pointing to stress response pathways. Proteomics can identify changes in protein expression, including the potential upregulation of efflux pumps or membrane-modifying enzymes. citeab.compremierscience.com
A study on a pan-drug-resistant strain of Acinetobacter baumannii used quartz crystal microbalance (QCM) to show that BMAP-28 interacts with the Outer Membrane Protein A (OmpA), suggesting a specific binding target in addition to general membrane disruption. nih.gov Future research could integrate this type of targeted interaction analysis with broader omics data. For example, combining proteomics with interactomics could map the entire network of BMAP-28 binding partners within the bacterial cell. Metabolomics could further elucidate how BMAP-28 disrupts critical metabolic pathways. usp.br This integrated data is invaluable for identifying novel drug targets and understanding the multifaceted mechanisms of resistance. citeab.compremierscience.com
Sustainable Strategies for Mitigating Environmental this compound Resistance
The development of any new antimicrobial agent must consider its environmental impact and the potential for driving resistance in environmental microbes. For BMAP-28, a peptide of bovine origin, a "One Health" approach is particularly relevant, integrating human health, animal health, and environmental considerations. scirp.org
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the in vitro efficacy of Antimicrobial agent-28 against multidrug-resistant pathogens?
- Methodological Answer :
- Step 1 : Select pathogen strains based on local antibiograms and resistance prevalence (e.g., ESBL-producing Enterobacteriaceae or methicillin-resistant Staphylococcus aureus) to ensure clinical relevance .
- Step 2 : Use CLSI or EUCAST guidelines for susceptibility testing, including control strains to validate assay conditions. Group this compound with comparable agents (e.g., cephalosporins or carbapenems) to assess cross-resistance patterns .
- Step 3 : Measure MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) using broth microdilution or agar dilution methods. Include pharmacokinetic parameters (e.g., serum concentration-time profiles) to align in vitro results with potential clinical dosing .
- Step 4 : Document concurrent antibiotic use in sampled populations, as prior exposure (>6 months) may skew resistance profiles .
Q. What statistical approaches resolve contradictions in susceptibility data for this compound across different studies?
- Methodological Answer :
- Approach 1 : Perform meta-analyses with stratification by geographic regions, pathogen subtypes, and testing methodologies (e.g., disc diffusion vs. automated systems) to identify confounding variables .
- Approach 2 : Calculate error rates (major, very major, minor) using CLSI criteria to assess cross-resistance reliability. For example, if cross-resistance between this compound and cefotaxime shows <3% combined errors, results can be extrapolated .
- Approach 3 : Use multivariate regression to control for confounders like underlying patient comorbidities or sample collection timing (e.g., post-antibiotic administration), which may suppress pathogen growth .
Q. How can researchers ensure the validity of antimicrobial assays when testing this compound in clinical isolates?
- Methodological Answer :
- Critical Factors :
- Sample Timing : Collect isolates before initiating antimicrobial therapy to avoid suppression of pathogens. For sepsis studies, document time-to-sample collection relative to antibiotic administration .
- Quality Control : Include reference strains (e.g., E. coli ATCC 25922) in each assay batch. Validate assay reproducibility via inter-laboratory comparisons .
- Data Reporting : Adhere to MIAME (Minimum Information About a Microbial Experiment) standards, detailing growth conditions, inoculum size, and endpoint criteria .
Advanced Research Questions
Q. What methodologies are recommended for elucidating resistance mechanisms to this compound in Gram-negative bacteria?
- Methodological Answer :
- Step 1 : Perform whole-genome sequencing (WGS) to identify resistance genes (e.g., blaCTX-M, ampC) or mutations in target proteins (e.g., penicillin-binding proteins) .
- Step 2 : Use isogenic strain construction (e.g., knockout mutants) to confirm the role of specific genes. For example, delete efflux pump regulators to assess their impact on MIC values .
- Step 3 : Conduct time-kill assays with sub-inhibitory concentrations of this compound to simulate in vivo selective pressure and monitor resistance emergence .
Q. How should researchers design studies to evaluate the interaction of this compound with multi-component formulations (e.g., adjuvants or biofilm disruptors)?
- Methodological Answer :
- Experimental Design :
- Synergy Testing : Use checkerboard assays or fractional inhibitory concentration indices (FICI) to quantify interactions. A FICI ≤0.5 indicates synergy .
- Biofilm Models : Incorporate 3D biofilm assays (e.g., Calgary biofilm device) to test formulation efficacy against sessile populations. Measure biomass reduction via crystal violet staining .
- Toxicity Screening : Use human cell lines (e.g., HepG2) and environmental assays (e.g., Daphnia magna) to assess acute and chronic toxicity of combined formulations .
Q. What predictive modeling frameworks are effective in forecasting the emergence of resistance to this compound in hospital settings?
- Methodological Answer :
- Model 1 : Develop compartmental SIR (Susceptible-Infected-Resistant) models incorporating transmission dynamics, antimicrobial usage rates, and patient transfer data .
- Model 2 : Apply machine learning (e.g., random forests) to genomic and electronic health record data to identify risk factors (e.g., prolonged ICU stays) linked to resistance emergence .
- Validation : Compare model predictions with longitudinal surveillance data from hospitals with high this compound usage. Adjust for confounders like infection control compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
